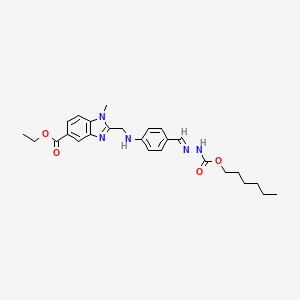![molecular formula C7H7ClF2N2O B12330034 4-[Chloro(difluoro)methoxy]phenylhydrazine hydrochloride](/img/structure/B12330034.png)
4-[Chloro(difluoro)methoxy]phenylhydrazine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[Chloro(difluoro)methoxy]phenylhydrazine hydrochloride is a chemical compound with the molecular formula C7H8Cl2F2N2O It is a derivative of phenylhydrazine, where the phenyl ring is substituted with a chloro(difluoro)methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Chloro(difluoro)methoxy]phenylhydrazine hydrochloride typically involves the following steps:
Diazotization: 4-chloroaniline is diazotized using sodium nitrite in an acidic medium at low temperatures (5-10°C) to form a diazonium salt.
Hydrochlorination: The resulting product is treated with hydrochloric acid to form the hydrochloride salt, which is then filtered, washed, and dried to obtain the final product.
Industrial Production Methods
Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems could enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[Chloro(difluoro)methoxy]phenylhydrazine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The chloro(difluoro)methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce hydrazine derivatives.
Scientific Research Applications
4-[Chloro(difluoro)methoxy]phenylhydrazine hydrochloride has several applications in scientific research:
Biology: This compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[Chloro(difluoro)methoxy]phenylhydrazine hydrochloride involves its interaction with molecular targets such as enzymes and proteins. The chloro(difluoro)methoxy group can enhance the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. The specific pathways involved depend on the biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenylhydrazine hydrochloride: This compound has a methoxy group instead of a chloro(difluoro)methoxy group.
4-Chlorophenylhydrazine hydrochloride: This compound lacks the difluoro and methoxy groups.
4-Bromophenylhydrazine hydrochloride: This compound has a bromine atom instead of the chloro(difluoro)methoxy group.
Uniqueness
4-[Chloro(difluoro)methoxy]phenylhydrazine hydrochloride is unique due to the presence of the chloro(difluoro)methoxy group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications where specific interactions with molecular targets are required.
Properties
Molecular Formula |
C7H7ClF2N2O |
|---|---|
Molecular Weight |
208.59 g/mol |
IUPAC Name |
[4-[chloro(difluoro)methoxy]phenyl]hydrazine |
InChI |
InChI=1S/C7H7ClF2N2O/c8-7(9,10)13-6-3-1-5(12-11)2-4-6/h1-4,12H,11H2 |
InChI Key |
CEFKZHDTKDZZPY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NN)OC(F)(F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


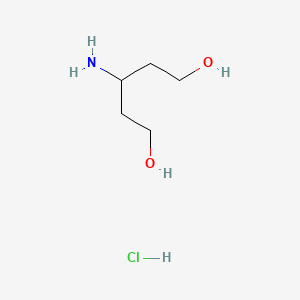
![1H-Pyrrolo[2,3-b]pyridine-2,6-dione, 3,7-dihydro-4-iodo-](/img/structure/B12329963.png)

![3,9-Diazabicyclo[3.3.1]nonane-3, 9-dicarboxylic acid, 7-oxo-, 9-(1,1-dimethylethyl) 3-(phenylmethyl) ester](/img/structure/B12329978.png)
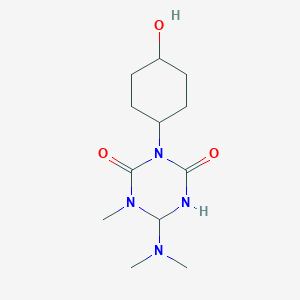
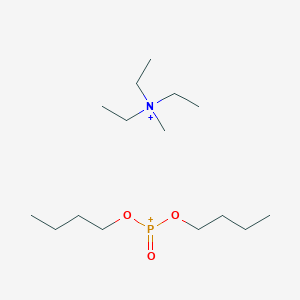
![2-[(1,3-Dioxoisoindol-2-yl)methyl]quinolino[2,3-b]acridine-7,14-dione](/img/structure/B12330000.png)
![N-([1,1'-biphenyl]-4-yl)dibenzo[b,d]furan-4-amine](/img/structure/B12330004.png)
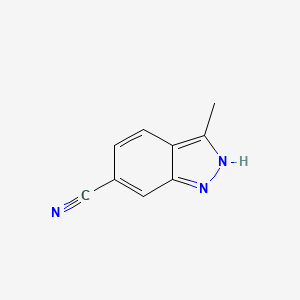

![6-Bromo-3-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12330039.png)
![7-bromo-1,3,4,11a-tetrahydro-2H10H-2,4a,10-triazadibenzo[a,d]cycloheptene-5,11-dione](/img/structure/B12330044.png)
![2-Bromo-7-iodo-3-methyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B12330052.png)
